molecular formula C26H53NO2 B1584006 Dibutylammonium oleate CAS No. 7620-75-9

Dibutylammonium oleate

Cat. No. B1584006
CAS RN: 7620-75-9
M. Wt: 411.7 g/mol
InChI Key: FJKPGTVTPYZWCM-UHFFFAOYSA-N
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Description

Dibutylammonium oleate is a chemical compound with the molecular formula C26H53NO2 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of Dibutylammonium oleate consists of a dibutylammonium group and an oleate group . The dibutylammonium group presents a similar structure in all three ionic liquids, characterized by a methyl group and three methylene groups presenting typical chemical shifts for a butyl chain attached to nitrogen .


Physical And Chemical Properties Analysis

Dibutylammonium oleate has a molecular weight of 411.7 . The properties of aqueous binary solutions for Dibutylammonium oleate were evaluated in a study . The measured properties were density, speed of sound, and conductivity, and their isentropic compressibility and thermal expansion coefficient were calculated based on these properties .

Scientific Research Applications

Nanocrystal Synthesis Stabilization

Dibutylammonium oleate has been demonstrated as a stabilizer in the synthesis of high-quality iron oxide nanocrystals. This compound, along with others like sodium oleate, plays a crucial role in determining the shape and size of these nanocrystals. Specifically, dibutylammonium oleate induces the growth of spherical nanocrystals, influencing their superparamagnetic blocking temperature and magnetization hysteresis properties (Kovalenko et al., 2007).

Enhanced Ecotoxicological and Antimicrobial Properties

In a study exploring new room temperature ionic liquids (RTILs), including tetrabutylammonium salts like dibutylammonium oleate, these compounds showed effective antimicrobial properties against various bacteria. Their role in creating conductive solutions also points towards potential applications in biochemical fields (Saadeh et al., 2009).

Application in Organic Light Emitting Diodes (OLEDs)

A study investigating the degradation of phosphorescent dopants in OLEDs noted the involvement of compounds like dibutylammonium oleate. These types of compounds can be crucial in understanding and improving the stability and efficiency of OLEDs (Baranoff et al., 2012).

Enhanced Selective Extraction of Lanthanides

Research on ionic liquids, including dibutylammonium oleate, has shown promise in the selective extraction and separation of lanthanides from aqueous solutions. This highlights its potential use in rare earth element recovery and purification processes (Maria et al., 2020).

OLED Citation Network Analysis

While not directly related to dibutylammonium oleate, research on the citation network of OLED papers, including topics like nanocrystal synthesis and stabilizers, provides a broader context for its potential applications in this field (Kajikawa & Takeda, 2009).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

N-butylbutan-1-amine;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C8H19N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-5-7-9-8-6-4-2/h9-10H,2-8,11-17H2,1H3,(H,19,20);9H,3-8H2,1-2H3/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKPGTVTPYZWCM-KVVVOXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCNCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCNCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201014682
Record name Oleic acid, compound with dibutylamine (1:1)
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Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutylammonium oleate

CAS RN

7620-75-9
Record name 9-Octadecenoic acid (9Z)-, compd. with N-butyl-1-butanamine (1:1)
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Record name 9-Octadecenoic acid (9Z)-, compd. with N-butyl-1-butanamine (1:1)
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Record name Dibutylammonium oleate
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Record name 9-Octadecenoic acid (9Z)-, compd. with N-butyl-1-butanamine (1:1)
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Record name Oleic acid, compound with dibutylamine (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleic acid, compound with dibutylamine (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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